molecular formula C29H48O B14858968 (3S,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B14858968
M. Wt: 412.7 g/mol
InChI Key: ODKQKCINTCFCGY-UPDODEERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3S,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a cyclopenta[a]phenanthrene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the side chains. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as hydroxyl, methyl, and ethyl groups through various organic reactions.

    Stereoselective Synthesis: Use of chiral catalysts or reagents to ensure the correct

Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,25-,26?,28+,29-/m1/s1

InChI Key

ODKQKCINTCFCGY-UPDODEERSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

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